Ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate
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Description
Ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse range of biological activities, including antitumor properties .
Synthesis Analysis
The synthesis of ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate and its analogs involves various chemical reactions. For instance, ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and tested for antitumor activity . Another synthesis approach involves the cyclization of thioamide with 2-chloroacetoacetate to produce ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate . Additionally, novel 2-amino-1,3-thiazole-5-carboxylates have been synthesized using ultrasonic and thermally mediated nucleophilic displacement reactions .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a related compound, has been determined, showing that the molecules associate via hydrogen-bonded dimers consisting of N—H⋯N interactions, with additional N—H⋯O interactions to the carboxylate O atoms .
Chemical Reactions Analysis
Thiazole derivatives undergo various chemical reactions. For example, ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate can be transformed with aromatic amines into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates . Additionally, the reaction of 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester with bases leads to intramolecular cyclization to form various cyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate derivatives are influenced by their molecular structure. The presence of the thiazole ring and substituents such as the ethylsulfanyl group can affect properties like solubility, melting point, and reactivity. The specific properties of these compounds are often elucidated through spectroscopic methods such as IR, ^1H NMR, and MS spectra, which help in confirming the structures of the synthesized compounds .
Scientific Research Applications
Molecular Structure Analysis
The molecular structure of compounds similar to Ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate has been a subject of study. For instance, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined, highlighting its hydrogen-bonded R{_2^2}(8) dimer consisting of N—H⋯N interactions (Lynch & Mcclenaghan, 2004).
Synthetic Transformations
Ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate and its derivatives have been utilized in various synthetic transformations. Albreht et al. (2009) demonstrated the transformation of similar compounds into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates (Albreht, Uršič, Svete, & Stanovnik, 2009).
Chemical Synthesis Techniques
Innovative techniques in chemical synthesis involving compounds similar to Ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate have been explored. For example, Baker & Williams (2003) synthesized novel 2-amino-1,3-thiazole-5-carboxylates using ultrasonic and thermally mediated aminolysis (Baker & Williams, 2003).
Medicinal Chemistry Applications
Although information related to drug use, dosage, and side effects is excluded, it is noteworthy that derivatives of Ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate have been investigated in medicinal chemistry. For instance, Boy & Guernon (2005) explored the synthesis of 2-aminoethyl-5-carbethoxythiazoles utilizing a Michael-like addition strategy (Boy & Guernon, 2005).
Corrosion Inhibition
Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate, a closely related compound, has been studied for its corrosion inhibition efficiency, demonstrating its potential in protecting metals like AA6061 alloy in acidic environments (Raviprabha & Bhat, 2019).
properties
IUPAC Name |
ethyl 4-amino-2-ethylsulfanyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S2/c1-3-12-7(11)5-6(9)10-8(14-5)13-4-2/h3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFOVZZLGIBSET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)SCC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate |
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